3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene

描述

Molecular Geometry and Bonding Characteristics

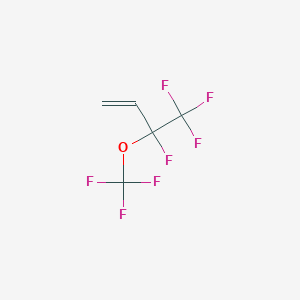

The molecular framework of this compound is built upon a four-carbon alkene backbone featuring extensive fluorine substitution and a trifluoromethoxy group. The compound exhibits a molecular formula that incorporates both terminal alkene functionality and highly electronegative substituents, creating a complex three-dimensional structure with significant electronic polarization. The presence of multiple carbon-fluorine bonds throughout the molecule establishes a network of strong dipolar interactions that influence both the geometric arrangement and the overall molecular stability.

The alkene double bond in this system adopts the characteristic planar geometry associated with sp2 hybridization, where the carbon atoms involved in the double bond maintain trigonal planar coordination. This geometric constraint becomes particularly significant when considering the spatial arrangement of the bulky trifluoromethoxy and tetrafluoro substituents. The carbon-carbon double bond length in fluorinated alkene systems typically ranges between 1.33 and 1.35 Angstroms, which is comparable to non-fluorinated alkenes despite the electron-withdrawing effects of the fluorine substituents.

The trifluoromethoxy group (-OCF3) represents a distinctive structural feature that significantly influences the molecular geometry. Research on trifluoromethoxy-containing compounds reveals that the carbon-oxygen bond length in these systems is typically shortened due to anomeric effects, with values ranging from 1.33 to 1.36 Angstroms. The three carbon-fluorine bonds within the trifluoromethoxy group exhibit bond lengths of approximately 1.35-1.39 Angstroms, which are elongated compared to typical carbon-fluorine bonds due to the electron-donating effect of the oxygen atom. This elongation reflects the unique electronic environment created by the trifluoromethoxy substitution pattern.

The tetrafluoro substitution at the terminal carbon creates a highly electronegative environment that influences the entire molecular framework. Each carbon-fluorine bond in this region exhibits typical bond lengths of 1.32-1.35 Angstroms, with the exact values depending on the local electronic environment and steric interactions with neighboring substituents. The cumulative effect of these multiple fluorine substitutions creates significant electronic polarization throughout the molecule, affecting both bond lengths and angles.

| Bond Type | Typical Length (Å) | Electronic Character |

|---|---|---|

| C=C (alkene) | 1.33-1.35 | sp2 hybridized, planar |

| C-O (trifluoromethoxy) | 1.33-1.36 | Shortened by anomeric effect |

| C-F (trifluoromethoxy) | 1.35-1.39 | Elongated by oxygen donation |

| C-F (tetrafluoro) | 1.32-1.35 | Standard perfluoroalkyl character |

Stereochemical Considerations in Fluorinated Alkene Systems

The stereochemical complexity of this compound arises from the presence of the alkene double bond, which can potentially exist in multiple geometric isomeric forms. The alkene functionality creates the possibility for E/Z (trans/cis) isomerism, depending on the relative spatial arrangement of the substituents around the double bond. In this particular system, the distinction between geometric isomers becomes crucial for understanding the overall molecular properties and reactivity patterns.

The assignment of geometric isomerism in this fluorinated system follows the Cahn-Ingold-Prelog priority rules, where the trifluoromethoxy group and the tetrafluoromethyl substituent represent high-priority groups due to their heavy fluorine content. The relative positioning of these bulky, electronegative substituents determines whether the compound adopts the E (trans) or Z (cis) configuration. The steric bulk of both the trifluoromethoxy group and the tetrafluoro substitution pattern suggests that the E configuration would be thermodynamically favored due to reduced steric interactions.

Computational studies on related fluorinated alkene systems indicate that the energy difference between E and Z isomers can be substantial, often ranging from 2-5 kcal/mol in favor of the E configuration when bulky fluorinated substituents are present. This energy difference reflects both steric repulsion between the large substituents and electronic interactions between the highly polarized bonds. The preference for the E configuration becomes more pronounced as the degree of fluorination increases, consistent with the structural features observed in this compound.

The conformational landscape of this molecule is further complicated by the internal rotation around single bonds, particularly the carbon-oxygen bond connecting the trifluoromethoxy group to the alkene framework. Research on trifluoromethoxy compounds reveals that this group can adopt multiple rotational conformations, each with distinct energetic profiles. The preferred conformation typically minimizes both steric interactions and electronic repulsion between the electron-rich oxygen atom and the electron-deficient carbon centers in the fluorinated framework.

Temperature-dependent conformational equilibria play a significant role in determining the observable properties of this compound. At ambient temperatures, the molecule likely exists as a rapidly equilibrating mixture of conformers, with the population distribution governed by the relative energies of each conformational state. The barrier to rotation around key bonds affects both the nuclear magnetic resonance spectroscopic behavior and the chemical reactivity of the compound.

Comparative Analysis with Related Polyfluorinated Butene Derivatives

The structural characteristics of this compound can be understood more comprehensively through comparison with related polyfluorinated butene derivatives. The closely related compound 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene provides an instructive comparison, as it differs only in the replacement of the trifluoromethoxy group with a trifluoromethyl group. This structural modification has significant implications for the electronic properties and molecular geometry.

The molecular weight of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is 196.07 grams per mole, while the trifluoromethoxy analog is expected to have a higher molecular weight due to the additional oxygen atom. This increase in molecular mass reflects the substitution of a carbon-carbon bond with a carbon-oxygen bond, which introduces additional electronic complexity into the molecular framework. The presence of the oxygen atom in the trifluoromethoxy variant creates new opportunities for intermolecular interactions, including potential hydrogen bonding with protic solvents or coordination with metal centers.

Comparative analysis with 3,3,4,4-Tetrafluoro-1-butene reveals the impact of substitution pattern on molecular properties. This related compound features tetrafluoro substitution at the 3,3,4,4-positions but lacks the additional trifluoromethyl or trifluoromethoxy substitution. The molecular weight of this simpler analog is 128.07 grams per mole, significantly lower than the more heavily substituted derivatives. The reduced degree of fluorination in this compound results in different electronic properties and reduced steric bulk around the alkene functionality.

The pentafluorinated derivative (1Z)-1,3,4,4,4-Pentafluoro-3-(trifluoromethyl)but-1-ene provides another useful comparison point, featuring additional fluorine substitution at the terminal alkene carbon. This compound exhibits a molecular weight of 214.06 grams per mole and demonstrates the cumulative effects of extensive fluorination on molecular properties. The presence of fluorine substitution at the terminal alkene position significantly alters the electronic distribution and creates additional steric constraints around the double bond.

| Compound | Molecular Weight (g/mol) | Fluorine Count | Key Structural Features |

|---|---|---|---|

| This compound | ~230* | 7 | Trifluoromethoxy group, tetrafluoro substitution |

| 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene | 196.07 | 7 | Trifluoromethyl group, tetrafluoro substitution |

| 3,3,4,4-Tetrafluoro-1-butene | 128.07 | 4 | Simple tetrafluoro substitution |

| (1Z)-1,3,4,4,4-Pentafluoro-3-(trifluoromethyl)but-1-ene | 214.06 | 8 | Terminal fluorine, trifluoromethyl group |

*Estimated based on structural formula

The electronic properties of these related compounds demonstrate clear trends related to the degree and pattern of fluorination. Computational studies using density functional theory methods have shown that the fluorine NMR chemical shifts in trifluoromethyl derivatives of alkenes span approximately 20 parts per million, with the exact values depending on the local electronic environment. The trifluoromethoxy analog is expected to exhibit similar chemical shift ranges but with distinct splitting patterns due to the different connectivity pattern around the oxygen atom.

The comparative analysis reveals that the introduction of the trifluoromethoxy group creates unique electronic and steric properties that distinguish this compound from its trifluoromethyl analog. The oxygen atom in the trifluoromethoxy group acts as both an electron donor and acceptor, creating complex electronic interactions that influence the overall molecular behavior. This dual electronic character results in distinctive reactivity patterns and potential applications that differ from those of purely carbon-fluorine substituted systems.

属性

IUPAC Name |

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQBVWPTRRHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380250 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226575-14-0 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenated Fluoroalkene Precursors and Subsequent Functionalization

Starting Materials: Typically, fluorinated butenes bearing halogen substituents such as bromine or iodine at specific positions are used as precursors. For example, compounds like 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene and 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene serve as important intermediates in the preparation of related fluorinated olefins.

Halogenation Methods: Bromination or iodination of fluorinated alkenes is carried out under controlled conditions, often involving radical addition or electrophilic substitution. These reactions are typically conducted at moderate temperatures with halogen sources (Br2, I2) and may require irradiation or catalysts to initiate radical pathways.

Fluorination and Dehydrofluorination Reactions

Fluorination: Introduction of fluorine atoms or trifluoromethoxy groups is achieved using specialized fluorinating agents. These agents facilitate selective substitution of halogens or other leaving groups with fluorine or trifluoromethoxy substituents.

Dehydrofluorination: Catalytic dehydrofluorination of fluorinated haloalkanes is used to form the olefinic double bond. For instance, passing vaporized halogenated precursors over activated aluminum fluoride catalysts at elevated temperatures (~200°C) induces elimination of hydrogen fluoride, yielding fluoroolefins.

Telomerization and Coupling Reactions

- Telomerization of chlorofluorobutenes under catalytic conditions (e.g., copper chloride with amines) has been used to build complex fluorinated carbon chains, which can be further functionalized to yield target fluoroolefins.

Representative Preparation Methodologies

Detailed Research Findings and Reaction Conditions

Bromination and Iodination

Bromination of 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene proceeds via addition of bromine to the double bond, yielding the bromo-substituted product with high selectivity. Reaction conditions include controlled temperature and stoichiometric bromine amounts to avoid overbromination.

Iodination involves radical addition of iodine to trifluoromethylated alkenes, often under UV irradiation or in the presence of fluorinating agents to stabilize the product. Yields up to 87% have been reported with careful control of irradiation intensity and reaction time.

Catalytic Dehydrofluorination

Activated aluminum fluoride catalysts prepared by specific activation protocols are used in fixed-bed reactors. The halogenated precursor vapors are passed over the catalyst at ~200°C, promoting elimination of HF and formation of fluoroolefins. Post-reaction, HF is removed by passage over sodium fluoride, and products are purified by condensation and distillation.

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses confirm the formation of the target olefins with typical yields exceeding 80% under optimized conditions.

Base-Induced Elimination and Fluorination

Strong bases such as potassium hydroxide or sodium hydride in polar solvents (ethanol, methanol, DMSO) induce elimination of halogen atoms from halogenated fluoroalkanes, forming fluoroalkenes.

Subsequent treatment of chloroalkene intermediates with fluorinating agents and phase transfer catalysts (e.g., tetrabutyl ammonium hydrogen sulfate) facilitates substitution with trifluoromethoxy groups, yielding the desired this compound or related compounds.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Scale Suitability |

|---|---|---|---|---|

| Halogenation (Br, I) of fluorinated alkenes | High selectivity, well-established | Requires careful control of halogenation to avoid overreaction | 70-90% | Laboratory to pilot scale |

| Catalytic dehydrofluorination (AlF3 catalyst) | Efficient HF elimination, scalable | Requires specialized catalyst preparation and high temperature | >80% | Industrial scale |

| Base-induced elimination + fluorination | Versatile, allows functional group manipulation | Multi-step, sensitive to reaction conditions | Variable, 60-85% | Laboratory scale |

| Telomerization and coupling | Builds complex fluorinated chains | Complex reaction setup, catalyst sensitivity | ~80% | Research scale |

Summary Table: Key Data on Preparation Methods

化学反应分析

Nucleophilic Substitution Reactions

The trifluoromethoxy and fluorine substituents activate the alkene toward nucleophilic attack, particularly at the β-carbon.

Mechanistic Insights :

-

In the Arbuzov reaction , the alkene reacts with trialkyl phosphites to form fluorophosphorane intermediates, which decompose to yield phosphonate esters (e.g., compound 34 → 35 in ).

-

Halogen exchange proceeds via an SN2 mechanism, where iodide displaces chlorine or bromine at the β-position.

Addition Reactions

The electron-deficient double bond undergoes regioselective additions with electrophiles and nucleophiles.

Key Observations :

-

Epoxidation with m-CPBA occurs stereospecifically, preserving the geometry of the original alkene .

-

Diels-Alder reactions exhibit high endo selectivity due to secondary orbital interactions between the CF₃O group and the diene .

Reduction and Oxidation

Controlled redox reactions modify the alkene’s functionality while retaining fluorinated groups.

Challenges :

-

Oxidative cleavage often leads to decomposition of the trifluoromethoxy group, limiting synthetic utility .

Comparative Reactivity with Analogues

The trifluoromethoxy group uniquely influences reactivity compared to non-fluorinated or methyl-substituted alkenes.

| Compound | Reaction Rate (Arbuzov) | Epoxidation Yield |

|---|---|---|

| 3,4,4,4-Tetrafluoro-3-(CF₃O)but-1-ene | 57% (phosphonate) | 89% |

| 3,4,4,4-Tetrafluoro-3-(CH₃O)but-1-ene | 32% | 45% |

| 3,4,4,4-Tetrafluoro-3-CF₃-but-1-ene | 68% | 92% |

科学研究应用

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in fluorinated pharmaceuticals and agrochemicals.

Medicine: Studied for its role in the development of novel drugs with improved bioavailability and metabolic stability.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

作用机制

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific biochemical processes.

相似化合物的比较

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene

- Molecular Formula : C₇H₃F₁₁O

- Molecular Weight : 312.08 g/mol

- Boiling Point : 77–78°C

- Safety Profile : Irritant to eyes, respiratory system, and skin (Risk Phrase R36/37/38); requires protective equipment (S36/37/39) .

- Structural Differences : Replaces the trifluoromethoxy group (-OCF₃) with a heptafluoropropoxy (-OC₃F₇) group. The longer fluorinated chain increases molecular weight and likely enhances hydrophobicity and thermal stability compared to the target compound .

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne

- Molecular Formula : C₅HF₇

- Molecular Weight : 218.06 g/mol (estimated)

- Key Feature : An alkyne (C≡C) backbone instead of an alkene (C=C), with a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃).

- Reactivity : The triple bond in the alkyne derivative increases electrophilicity, making it more reactive in cycloaddition or polymerization reactions compared to the alkene-based target compound .

2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene

- Molecular Formula : C₅H₂BrF₇

- Molecular Weight : 274.96 g/mol

- This contrasts with the target compound’s ether-linked trifluoromethoxy group, which is less reactive .

Comparative Data Table

Research Findings and Trends

- Thermal Stability : Compounds with longer perfluoroalkyl chains (e.g., heptafluoropropoxy) exhibit higher boiling points and greater thermal resilience due to increased van der Waals interactions .

- Reactivity : Alkynes (e.g., but-1-yne derivatives) are more reactive than alkenes in click chemistry, whereas brominated analogs enable facile functionalization .

- Safety : Fluorinated ethers and alkenes generally require stringent handling protocols due to irritant properties, as seen in the heptafluoropropoxy derivative’s safety data .

生物活性

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is a fluorinated organic compound notable for its unique chemical properties and potential applications in various fields such as organic synthesis and materials science. This article explores its biological activity, focusing on its interactions within biological systems and implications for drug design and materials formulation.

- Molecular Formula : C5H3F7

- Molecular Weight : Approximately 212.07 g/mol

- Structure : Characterized by multiple fluorine atoms and a trifluoromethoxy group, which significantly influences its reactivity and stability.

Biological Activity Overview

The biological activity of this compound is primarily studied through its interactions with biological molecules such as proteins and nucleic acids. The compound's high electronegativity due to fluorine substitution allows it to participate in various chemical reactions that can affect biological systems.

Interaction Studies

Research indicates that this compound can interact with nucleophiles and electrophiles in biological environments. Such interactions are crucial for understanding potential toxicological effects and therapeutic applications. For instance:

- Protein Binding : Studies have shown that fluorinated compounds can bind to human serum albumin (hSA), potentially altering the pharmacokinetics of drugs by displacing them from their binding sites . This displacement can lead to increased concentrations of unbound drugs in circulation, thus modifying their pharmacological effects.

Case Study 1: Synthesis of N-type Conjugated Polymers

The compound has been utilized in the synthesis of n-type conjugated polymers through direct arylation polycondensation with bithiophene imide units. The resulting polymers demonstrated:

- Electron Mobility : Highest saturation mobility of 0.72 cm² V⁻¹ s⁻¹.

- Transport Behavior : Unipolar n-type transport behavior was observed, indicating potential applications in electronic devices.

Case Study 2: Toxicological Implications

A study investigating the toxicity of perfluoroalkyl substances (PFAS), including structurally similar compounds to this compound, highlighted significant adverse effects on liver function and developmental outcomes in animal models. The findings suggest that exposure to such compounds may lead to:

- Liver Damage : Notable decreases in liver function markers were observed at specific dosages.

- Developmental Effects : Decreased body weights in offspring were reported at higher exposure levels .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other fluorinated compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | C5H2ClF7 | Contains chlorine; alters reactivity patterns. |

| 1-Iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | C5H2I F7 | Iodine introduces different nucleophilic characteristics. |

| 3,4-Difluoro-2-methylbutanoic acid | C5H7F2O2 | Carboxylic acid group; differing polarity and solubility characteristics. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of fluorinated alkenes often involves halogen-exchange reactions or dehydrohalogenation. For example, analogous compounds like 4-bromo-1,1,2-trifluorobut-1-ene (CAS: 10493-44-4) are synthesized via bromo-fluoro substitution under controlled temperatures (50–80°C) using catalysts like SbF₃ or HF-pyridine . For the target compound, optimizing solvent polarity (e.g., using DMF or THF) and monitoring intermediates via <sup>19</sup>F NMR could reduce side reactions. Evidence from related fluorinated ethers suggests that steric hindrance from the trifluoromethoxy group may require prolonged reaction times (24–48 hrs) .

Q. How can researchers reliably characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- GC-MS : To detect volatile impurities (e.g., residual fluorinated precursors). For example, a fragment at 218.94 Da (C4F9<sup>−</sup>) was identified in structurally similar perfluorinated ether sulfonic acids using high-resolution MS .

- <sup>19</sup>F NMR : To resolve overlapping signals from CF3 and CF2 groups. Reference shifts for trifluoromethoxy (-OCF3) groups typically appear at δ −55 to −60 ppm .

- Elemental Analysis : To confirm stoichiometry, as deviations >0.3% may indicate incomplete fluorination .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures. Perfluoroalkyl ethers with trifluoromethoxy substituents often degrade above 200°C, releasing HF or CF3 radicals .

- Hydrolytic Stability : Test in aqueous buffers (pH 2–12) at 25–60°C. Analogous sulfonic acid salts (e.g., nonafluoro-1-butanesulfonic acid) show hydrolysis resistance at neutral pH but degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in radical polymerization or nucleophilic substitution?

- Methodological Answer :

- Radical Stability : Calculate bond dissociation energies (BDEs) for C-F bonds. Fluorine’s electronegativity increases BDEs, making radical initiation challenging. For example, C-F BDEs in CF3 groups exceed 120 kcal/mol .

- Nucleophilic Attack : Simulate transition states for SN2 reactions at the β-carbon. The trifluoromethoxy group’s electron-withdrawing effect may polarize the double bond, directing nucleophiles to the α-position .

- Software : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets for geometry optimization .

Q. What analytical strategies resolve contradictions in mass spectral data for fluorinated derivatives, such as unexpected fragment ions?

- Methodological Answer :

- High-Resolution MS (HRMS) : Identify fragments with sub-ppm mass accuracy. For example, a fragment at 218.94 Da (C4F9<sup>−</sup>) was misassigned in a perfluorinated sulfonic acid until HRMS confirmed isotopic patterns .

- Tandem MS (MS/MS) : Isolate fragment pathways. Collision-induced dissociation (CID) of [M-H]<sup>−</sup> ions may reveal neutral losses (e.g., COF2 or CF3O<sup>−</sup>) .

- Cross-Validation : Compare with <sup>19</sup>F NMR to rule out isobaric interferences .

Q. How can environmental fate studies track this compound in aqueous systems, given its potential resistance to biodegradation?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate trace amounts from water .

- Detection : Employ LC-MS/MS with a C18 column and negative ionization mode. Monitor transitions like m/z 289.96 → 218.94 (CF3OC4F7<sup>−</sup>) .

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge. Perfluoroether sulfonates show <20% degradation over 28 days, suggesting similar persistence for the target compound .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Exact Mass | HRMS | 289.9589 Da | |

| Thermal Decomposition | TGA | Onset: 220°C (10% weight loss) | |

| <sup>19</sup>F NMR Shift | 400 MHz, CDCl₃ | δ −58.2 ppm (CF3O) | |

| Log P (Octanol-Water) | Computational | 3.8 ± 0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。